molecular formula C12H15NO3 B1363146 3-(2,2-Dimethylpropionylamino)benzoic acid CAS No. 56619-96-6

3-(2,2-Dimethylpropionylamino)benzoic acid

Cat. No.: B1363146
CAS No.: 56619-96-6
M. Wt: 221.25 g/mol
InChI Key: HGYDTYONFLKGIQ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropionylamino)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the amino group is substituted with a 2,2-dimethylpropionyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropionylamino)benzoic acid typically involves the acylation of 3-aminobenzoic acid with 2,2-dimethylpropionyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Aminobenzoic acid+2,2-Dimethylpropionyl chloride3-(2,2-Dimethylpropionylamino)benzoic acid+HCl\text{3-Aminobenzoic acid} + \text{2,2-Dimethylpropionyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Aminobenzoic acid+2,2-Dimethylpropionyl chloride→3-(2,2-Dimethylpropionylamino)benzoic acid+HCl

The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropionylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

    Reduction: The amide group can

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYDTYONFLKGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338110
Record name 3-(2,2-dimethylpropionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-96-6
Record name 3-(2,2-dimethylpropionylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-dimethylpropanamido)benzoic acid
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